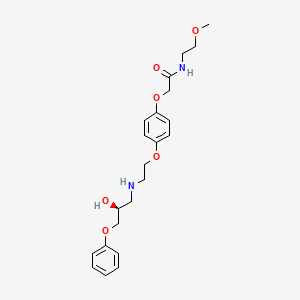

Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)-

説明

ZD-7114は、ICI-D7114としても知られており、β3アドレナリン受容体の選択的アゴニストです。この化合物は、主に褐色脂肪組織と熱産生に対する影響を研究する科学研究で使用されています。 これは、肥満および乱れたグルコースおよび脂質恒常性の動物モデルにおいて潜在的な利点があることが示されています .

準備方法

合成経路と反応条件

ZD-7114は、さまざまな有機化合物の反応を含む複数段階のプロセスによって合成されます。合成は通常、2-ヒドロキシ-3-フェノキシプロピルアミンの調製から始まり、次に4-(2-クロロエトキシ)フェノールと反応させて中間体を形成します。 この中間体は、さらに2-メトキシエチルアミンと反応して最終生成物であるZD-7114を生成します .

工業生産方法

ZD-7114の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、厳格な反応条件が含まれ、制御された温度や特定の触媒の使用により、最終生成物の高収率と純度が確保されます .

化学反応の分析

反応の種類

ZD-7114は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去に関与します。

還元: この反応は、化合物への水素の付加または酸素の除去に関与します。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ZD-7114の酸化は、カルボン酸の形成につながる可能性があり、一方、還元はアルコールを生成する可能性があります .

科学研究への応用

ZD-7114は、以下を含む幅広い科学研究への応用があります。

化学: β3アドレナリン受容体アゴニストの性質と反応を研究するために使用されます。

生物学: 褐色脂肪組織と熱産生におけるβ3アドレナリン受容体の役割を調査するために使用されます。

医学: 肥満と代謝性疾患の治療における潜在的な利点のために探求されています。

科学的研究の応用

Anticancer Properties

Research has indicated that derivatives of acetamide compounds exhibit promising anticancer activities. For instance, studies have shown that related structures can inhibit the growth of various cancer cell lines, such as OVCAR-8 and NCI-H40, with significant percent growth inhibitions (PGIs) reported at levels exceeding 80% . The mechanism of action is believed to involve interference with cellular proliferation pathways.

Antioxidant and Anti-inflammatory Effects

Acetamide derivatives have been explored for their antioxidant properties. A study demonstrated that certain acetamide compounds could scavenge free radicals effectively and reduce reactive oxygen species (ROS) production in macrophage cells stimulated by lipopolysaccharides (LPS) . These findings suggest potential applications in treating oxidative stress-related conditions.

Drug Development

The structural complexity of acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- positions it as a candidate for drug development. The compound's ability to modulate biological pathways makes it a target for synthesizing new therapeutic agents aimed at cancer and inflammatory diseases.

Case Studies

- Anticancer Activity : In a study focusing on the synthesis of acetamide derivatives, several compounds were tested against various cancer cell lines. Compounds demonstrated IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating strong antiproliferative effects .

- Antioxidant Testing : Another study evaluated the antioxidant activity of synthesized acetamide derivatives using assays to measure their effectiveness in scavenging ABTS radicals. Results showed that certain derivatives significantly reduced oxidative stress markers in cellular models .

作用機序

ZD-7114は、β3アドレナリン受容体を選択的に活性化することによって効果を発揮します。この活性化は、アデニル酸シクラーゼの活性化を含む一連の細胞内イベントにつながり、環状アデノシン一リン酸(cAMP)のレベルを上昇させます。 上昇したcAMPレベルは、タンパク質キナーゼAを活性化し、これは褐色脂肪組織における脂肪分解と熱産生を刺激します .

類似化合物との比較

類似化合物

BRL37344: もう1つの選択的β3アドレナリン受容体アゴニストです。

CL316243: 研究で使用されている強力なβ3アドレナリン受容体アゴニストです。

SR59230A: 選択的β3アドレナリン受容体アンタゴニスト

ZD-7114の独自性

ZD-7114は、β3アドレナリン受容体に対する高い選択性と、β1およびβ2アドレナリン受容体への影響が最小限の用量で熱産生を刺激する能力により、独自です。 この選択性により、さまざまな生理学的プロセスにおけるβ3アドレナリン受容体の特定の役割を研究するための貴重なツールとなっています .

生物活性

Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- is a complex organic compound with potential pharmacological applications. Understanding its biological activity is essential for exploring its therapeutic potential and mechanisms of action. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C22H30N2O

- Molecular Weight : 350.49 g/mol

- CAS Number : 129689-30-1

Research indicates that this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs are critical for transmitting signals from outside the cell to the inside, influencing numerous physiological processes.

Key Mechanisms:

- G Protein Activation : The compound may activate specific G proteins, leading to downstream signaling cascades that affect cellular responses such as ion channel regulation and enzyme activity .

- Calcium Mobilization : It has been suggested that the activation of GPCRs by this compound may result in increased intracellular calcium levels via phosphoinositide signaling pathways .

Biological Activities

The biological activities of Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- include:

- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been tested on breast cancer cells and demonstrated significant inhibition of cell growth .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro, showing potential in reducing pro-inflammatory cytokine production in macrophages .

- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and apoptosis pathways .

Case Study 1: Antiproliferative Activity

A study conducted on human breast cancer cell lines revealed that treatment with Acetamide led to a dose-dependent decrease in cell viability. The mechanism was associated with the induction of apoptosis as evidenced by increased caspase activity.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | Low |

| 25 | 60 | Moderate |

| 50 | 30 | High |

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide-induced inflammation, Acetamide was shown to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Acetamide (10 µM) | 80 | 120 |

| Acetamide (25 µM) | 40 | 60 |

特性

IUPAC Name |

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMBDLSFFNKKLG-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926463 | |

| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129689-30-1 | |

| Record name | 2-[4-[2-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129689-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICI D7114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZD-7114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5S87KTK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。